molecular formula C10H12O5S B2727973 Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate CAS No. 339008-04-7

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate

Cat. No.: B2727973
CAS No.: 339008-04-7
M. Wt: 244.26
InChI Key: MGVOGNVDLGQZHF-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C10H12O5S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ester functional group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with ethyl oxalyl chloride, followed by methanolysis. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-3-14-8(11)6-15-7-4-5-16-9(7)10(12)13-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVOGNVDLGQZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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